1-氯异喹啉-7-硼酸

描述

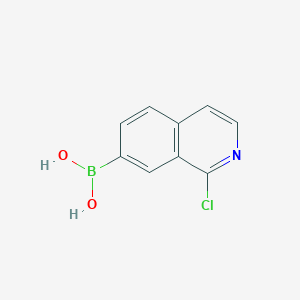

1-Chloroisoquinoline-7-boronic acid is a boronic acid derivative . Boronic acids are compounds that have been widely studied in medicinal chemistry, mainly due to their potential to confer some toxicity . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The product has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides. It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Molecular Structure Analysis

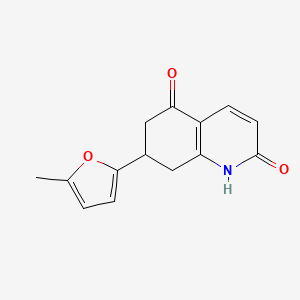

The molecular structure of 1-Chloroisoquinoline-7-boronic acid is represented by the formula C9H7BClNO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics. The introduction of boronic acids can improve various properties, including pharmacokinetic characteristics, such as bioavailability and toxicity . They have been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .科学研究应用

荧光基化学传感器用于碳水化合物

1-氯异喹啉-7-硼酸在开发用于检测碳水化合物的荧光基化学传感器中发挥着至关重要的作用。硼酸,包括异喹啉衍生物,具有与含二醇化合物可逆结合的能力,这使得它们对于设计传感器在糖结合时改变荧光的设计至关重要。这种特性被用于创建高度选择性和敏感的碳水化合物检测传感器,有助于推动分析和诊断方法的进步(Laughlin et al., 2012)。

次氯酸根的光学化学传感器

该化合物已被纳入设计新型水溶性苯乙烯基喹啉硼酸的范例中,展示了它在快速和选择性检测次氯酸根(ClO−)中的实用性。这种应用展示了1-氯异喹啉-7-硼酸在环境监测和水处理中的潜力,提供了一种快速和比色法用于识别ClO−浓度,具有高选择性,可以区分其他竞争离子和物种(Wang et al., 2013)。

位选择性生物共轭

硼酸的多功能性延伸到生物共轭技术,其中1-氯异喹啉-7-硼酸衍生物已被用于开发“硼热点”,用于在肽链上位选择性安装亚硼酸酯。这种策略使得能够与生物分子形成稳定、可逆的共价键,为在生理条件下控制稳定性和位选择性创建动态生物材料和治疗剂提供了新途径(Russo et al., 2020)。

多样化异喹啉的合成

在合成化学中,1-氯异喹啉-7-硼酸被用于钯催化、微波辅助的铃木偶联反应。这种方法允许高效合成多样化的1,3-二取代异喹啉,展示了该化合物在促进复杂分子结构的构建中的作用,用于制药和有机材料(Prabakaran et al., 2012)。

潜在抑制剂的开发

此外,该化合物在开发针对特定酶如Homeodomain相互作用蛋白激酶2(HIPK2)的潜在硼基抑制剂方面发挥了重要作用。通过实现氯喹啉的C-4硼化,这种方法突显了1-氯异喹啉-7-硼酸在药物发现和合成旨在治疗各种疾病的药理剂的重要性(Das et al., 2022)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 1-Chloroisoquinoline-7-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

1-Chloroisoquinoline-7-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 1-Chloroisoquinoline-7-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Boronic acids in general are known to be remarkably stable despite their high reactivity and have long been established as presenting a very low toxicology profile . They are considered a bioisotere of carboxcylic acids, occupying the same period as carbon .

Result of Action

The result of the action of 1-Chloroisoquinoline-7-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the creation of complex organic compounds .

生化分析

Biochemical Properties

1-Chloroisoquinoline-7-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, 1-Chloroisoquinoline-7-boronic acid has been used in the preparation of new aminoisoquinolinylurea derivatives, which exhibit antiproliferative activity against melanoma cell lines .

Cellular Effects

1-Chloroisoquinoline-7-boronic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes in the Suzuki–Miyaura coupling reaction can lead to changes in cellular metabolism by facilitating the synthesis of complex organic molecules . Furthermore, the antiproliferative activity of aminoisoquinolinylurea derivatives prepared using 1-Chloroisoquinoline-7-boronic acid indicates its potential impact on gene expression and cell signaling pathways in melanoma cell lines .

Molecular Mechanism

The molecular mechanism of 1-Chloroisoquinoline-7-boronic acid involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. In the Suzuki–Miyaura coupling reaction, the compound acts as a boron reagent, facilitating the transmetalation process where nucleophilic organic groups are transferred from boron to palladium . This process is essential for the formation of new carbon-carbon bonds. Additionally, the compound’s role in the preparation of aminoisoquinolinylurea derivatives suggests its involvement in enzyme inhibition, leading to antiproliferative effects on melanoma cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloroisoquinoline-7-boronic acid can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its effectiveness in biochemical reactions. Studies have shown that 1-Chloroisoquinoline-7-boronic acid can be stored under specific conditions to maintain its stability and prevent degradation . Long-term effects on cellular function have been observed in in vitro studies, particularly in the context of its antiproliferative activity against melanoma cell lines .

Dosage Effects in Animal Models

The effects of 1-Chloroisoquinoline-7-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating biochemical reactions and exhibiting antiproliferative activity. At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity .

Metabolic Pathways

1-Chloroisoquinoline-7-boronic acid is involved in various metabolic pathways, particularly those related to the Suzuki–Miyaura coupling reaction. The compound interacts with enzymes and cofactors involved in this reaction, facilitating the formation of new carbon-carbon bonds . Additionally, its role in the preparation of aminoisoquinolinylurea derivatives suggests its involvement in metabolic pathways related to antiproliferative activity .

Transport and Distribution

The transport and distribution of 1-Chloroisoquinoline-7-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

1-Chloroisoquinoline-7-boronic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms can influence the compound’s activity and function within cells . For instance, its localization within specific cellular compartments may enhance its effectiveness in biochemical reactions and therapeutic applications.

属性

IUPAC Name |

(1-chloroisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNFGOQIKKLSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)

![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)

![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)